N,N-bis(3-chlorobenzyl)cyanamide
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Overview
Description
N,N-bis(3-chlorobenzyl)cyanamide is a chemical compound with the molecular formula C15H12Cl2N2 and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of two 3-chlorobenzyl groups attached to a cyanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-bis(3-chlorobenzyl)cyanamide typically involves the reaction of 3-chlorobenzyl chloride with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
N,N-bis(3-chlorobenzyl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of this compound can lead to the formation of corresponding amides and acids.
Scientific Research Applications
N,N-bis(3-chlorobenzyl)cyanamide is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(3-chlorobenzyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as a nucleophile, participating in various chemical reactions. The presence of the 3-chlorobenzyl groups enhances its reactivity and allows it to interact with different molecular pathways .
Comparison with Similar Compounds
N,N-bis(3-chlorobenzyl)cyanamide can be compared with other cyanamide derivatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). While both compounds contain the cyanamide group, this compound is unique due to the presence of two 3-chlorobenzyl groups, which confer distinct chemical properties and reactivity .
Similar compounds include:
- N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
- N,N-dimethylcyanamide
- N,N-diethylcyanamide
Properties
IUPAC Name |
bis[(3-chlorophenyl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-14-5-1-3-12(7-14)9-19(11-18)10-13-4-2-6-15(17)8-13/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACHTWZDJPOAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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